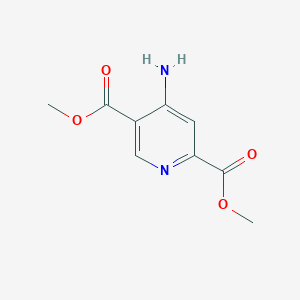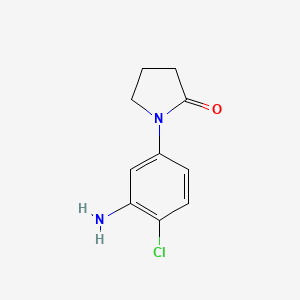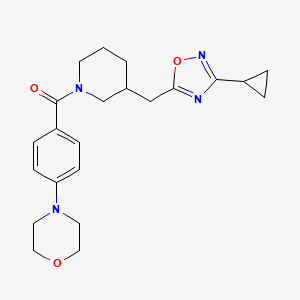
Dimethyl 4-aminopyridine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of Dimethyl 4-aminopyridine-2,5-dicarboxylate involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with dimethyl 4-amino-2,5-pyridinedicarboxylate in dichloromethane at -77℃ . The second stage involves the reaction of 5,6-dimethoxypyridin-2-amine in dichloromethane .Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,5-dicarboxylate can be analyzed using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a powder that should be stored in a dark place, in an inert atmosphere, at room temperature . Its melting point is 183-185℃ .Aplicaciones Científicas De Investigación
Photochemical Dimerization
Research on the photochemical behavior of 2-aminopyridines, which are structurally related to Dimethyl 4-aminopyridine-2,5-dicarboxylate, has shown that ultraviolet irradiation in hydrochloric acid solution can lead to the formation of photodimers. This study by Taylor and Kan (1963) highlights the unique chemical and physical properties of these dimers, suggesting potential applications in materials science and photophysics (Taylor & Kan, 1963).
Supramolecular Architectures
Zhang et al. (2015) have demonstrated the construction of 2D-3D supramolecular architectures using non-covalent weak interactions between 4-dimethylaminopyridine and organic acids. Their research provides insight into how 4-dimethylaminopyridine plays a crucial role in binding with organic acid derivatives, potentially applicable in the design of new materials and nanostructures (Zhang et al., 2015).
Esterification and Lactonization
Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine. This method was successfully applied to the synthesis of large-ring lactones, indicating its utility in synthetic organic chemistry (Inanaga et al., 1979).
Dye-Sensitized Solar Cells
Constable et al. (2009) explored copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including derivatives similar to Dimethyl 4-aminopyridine-2,5-dicarboxylate, for use in dye-sensitized solar cells (DSCs). Their work on synthetic approaches and the preliminary studies of DSCs with these complexes opens avenues for the development of new energy conversion materials (Constable et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 4-aminopyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKXMCHZIQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)



![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
